molecular formula C8H6F3N3 B11901529 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11901529
M. Wt: 201.15 g/mol
InChI Key: GKGONVYGANSEJZ-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure with a methyl group at the 3-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be achieved through several methodsFor example, the synthesis may start with the cyclization of appropriate precursors under controlled conditions, followed by selective methylation and trifluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[4,3-c]pyridine oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazolo[4,3-c]pyridine core can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrazole ring, which may affect its biological activity.

    6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine: Similar but without the methyl group, which can influence its chemical reactivity and interactions.

    3-Methyl-1H-pyrazolo[4,3-c]pyridine:

Uniqueness

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to the combined presence of the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H6F3N3/c1-4-5-3-12-7(8(9,10)11)2-6(5)14-13-4/h2-3H,1H3,(H,13,14)

InChI Key

GKGONVYGANSEJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=CC2=NN1)C(F)(F)F

Origin of Product

United States

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